molecular formula C10H8O B3249451 Naphthalene-1(4H)-one CAS No. 19369-49-4

Naphthalene-1(4H)-one

Cat. No.: B3249451
CAS No.: 19369-49-4
M. Wt: 144.17 g/mol
InChI Key: NJEAJBBKRDXYPX-UHFFFAOYSA-N
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Description

Naphthalene-1(4H)-one is an organic compound with a unique structure characterized by a naphthalene ring fused with a ketone group at the 1-position. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1(4H)-one can be synthesized through several methods. One common approach involves the oxidation of naphthalene using oxidizing agents such as chromium trioxide in acetic acid. Another method includes the Friedel-Crafts acylation of naphthalene with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic oxidation processes. These processes typically involve the use of metal catalysts such as vanadium pentoxide and high temperatures to achieve efficient conversion of naphthalene to the desired ketone product.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form various products, including phthalic anhydride and naphthoquinones.

    Reduction: Reduction of this compound can yield naphthols and other reduced derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, vanadium pentoxide with oxygen.

    Reduction: Sodium in ethanol, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Phthalic anhydride, naphthoquinones.

    Reduction: Naphthols, tetrahydronaphthalene.

    Substitution: Nitro-naphthalenes, sulfonic acid derivatives.

Scientific Research Applications

Naphthalene-1(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Naphthalene-1(4H)-one can be compared with other similar compounds such as:

    Naphthalene: The parent compound, which lacks the ketone group.

    Naphthoquinone: A related compound with two ketone groups, known for its redox properties.

    Fluorenone: Another aromatic ketone with a similar structure but different reactivity.

Uniqueness: this compound is unique due to its specific placement of the ketone group on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs.

Comparison with Similar Compounds

  • Naphthalene
  • Naphthoquinone
  • Fluorenone
  • Anthraquinone

Properties

IUPAC Name

4H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEAJBBKRDXYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328-01-4
Record name C.I. Acid Black 47
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-[4H]-naphthalenone, 5-hydroxy-4-imino-8-(phenylamino)-, sulfonated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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